molecular formula C20H17FN4O2S B2944725 N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021090-53-8

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No. B2944725
CAS RN: 1021090-53-8
M. Wt: 396.44
InChI Key: WZUDSIVEEUHDRM-UHFFFAOYSA-N
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Description

“N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a common motif in pharmaceutical drugs .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The benzylamino group might be introduced through a nucleophilic substitution reaction, and the fluorobenzamide group might be attached through a condensation reaction .


Molecular Structure Analysis

The compound contains several functional groups, including a pyridazine ring, a thioether group, a benzylamino group, and a fluorobenzamide group. These groups could potentially participate in various chemical reactions .

Scientific Research Applications

Future Directions

The future research on this compound could involve determining its physical and chemical properties, synthesizing it in the lab, and testing its biological activity. It could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-16-8-4-7-15(11-16)20(27)23-17-9-10-19(25-24-17)28-13-18(26)22-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUDSIVEEUHDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

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